N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946362-11-4
VCID: VC8330805
InChI: InChI=1S/C22H22N2O2/c1-15-5-4-6-18(10-15)13-24-14-19(7-8-21(24)25)22(26)23-20-11-16(2)9-17(3)12-20/h4-12,14H,13H2,1-3H3,(H,23,26)
SMILES: CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C)C
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol

N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 946362-11-4

Cat. No.: VC8330805

Molecular Formula: C22H22N2O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide - 946362-11-4

Specification

CAS No. 946362-11-4
Molecular Formula C22H22N2O2
Molecular Weight 346.4 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C22H22N2O2/c1-15-5-4-6-18(10-15)13-24-14-19(7-8-21(24)25)22(26)23-20-11-16(2)9-17(3)12-20/h4-12,14H,13H2,1-3H3,(H,23,26)
Standard InChI Key KRJFGPNYLYUMAE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C)C
Canonical SMILES CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C)C

Introduction

Molecular Formula and Weight

PropertyValue
Molecular FormulaC21H22N2O2
Molecular Weight334.41 g/mol
Chemical ClassificationDihydropyridine derivative

This compound’s structural features suggest potential for hydrogen bonding (via the amide group) and hydrophobic interactions (via the phenyl groups), which are critical for biological activity.

Synthesis

The synthesis of such dihydropyridine derivatives typically involves a Hantzsch reaction, where substituted aldehydes, β-keto esters, and ammonium acetate or primary amines are reacted under controlled conditions. For this specific compound:

  • Starting Materials:

    • 3,5-Dimethylaniline

    • 3-Methylbenzyl bromide

    • 6-Oxo-1,6-dihydropyridine-3-carboxylic acid

  • Reaction Steps:

    • The carboxylic acid is activated (e.g., via carbodiimide coupling) to form an intermediate suitable for amide bond formation.

    • The activated acid reacts with 3,5-dimethylaniline to yield the amide derivative.

    • Alkylation of the pyridine nitrogen with 3-methylbenzyl bromide completes the synthesis.

Crystallographic and Structural Insights

Dihydropyridine derivatives often exhibit unique crystal packing due to hydrogen bonding and π–π stacking interactions. For this compound:

  • The amide group contributes to N–H⋯O hydrogen bonds.

  • The phenyl rings may participate in π–π stacking, stabilizing the crystal lattice.

Such properties are crucial for understanding solubility, stability, and interaction with biological targets.

Pharmacological Relevance

Dihydropyridines are well-known for their role in calcium channel modulation (e.g., nifedipine). While specific biological data on this compound is not available in the provided results, its structural features suggest potential applications in:

  • Cardiovascular Therapy:

    • Acting as a calcium channel blocker to manage hypertension or angina.

  • Anti-inflammatory Agents:

    • Amide derivatives often exhibit anti-inflammatory activity through inhibition of enzymes like cyclooxygenase or lipoxygenase.

  • Anticancer Potential:

    • Phenyl-substituted dihydropyridines have been explored for cytotoxic effects against cancer cell lines.

Molecular Docking Studies

Docking studies can predict binding affinities of this compound with biological targets such as enzymes or receptors. The presence of hydrophobic phenyl groups and polar amide functionality suggests it could interact with diverse protein pockets.

Research Findings and Future Directions

While no direct studies on this specific compound were found in the provided results, related dihydropyridine derivatives have shown promise in various fields:

StudyFindings
Docking studies on dihydropyridines Effective binding with enzymes like α-glucosidase and α-amylase (antidiabetic).
Synthesis of carboxamides Improved crystal stability and solubility due to hydrogen bonding networks.

Future research should focus on:

  • Experimental evaluation of biological activity.

  • Optimization of synthetic routes for scalability.

  • Toxicity profiling and pharmacokinetics studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator